molecular formula C10H13N3 B2825651 (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine CAS No. 1083267-42-8

(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine

Cat. No.: B2825651
CAS No.: 1083267-42-8
M. Wt: 175.235
InChI Key: SKGZYIOXRGOANX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine (CAS 1083267-42-8) is a high-value chemical building block with the molecular formula C10H13N3 and a molecular weight of 175.23 g/mol. This compound is a functionalized derivative of the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its significant biological activity and drug-like properties. The core imidazo[1,2-a]pyridine structure is extensively investigated in neuroscience, particularly for its potential in treating neurodegenerative conditions such as Alzheimer's disease . Research indicates that compounds based on this scaffold exhibit potent anti-inflammatory effects by modulating key pro-inflammatory mediators and enzymes, which is a critical pathway in combating neuroinflammation-driven neuronal degeneration . Furthermore, the imidazo[1,2-a]pyridine core has been identified in other research contexts as a potent inhibitor targeting bacterial cytochrome C reductase in Mycobacterium tuberculosis, and imidazo[1,2-a]pyrazine derivatives have been shown to possess broad-spectrum anti-viral activity, demonstrating the versatility of this chemical family . This specific amine-functionalized derivative is designed for researchers developing novel therapeutic agents. The molecule is intended for research and development applications only and must be handled by qualified laboratory personnel. It is not intended for diagnostic or therapeutic uses, nor for human, veterinary, or household use.

Properties

IUPAC Name

(5,7-dimethylimidazo[1,2-a]pyridin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-7-3-8(2)13-6-9(5-11)12-10(13)4-7/h3-4,6H,5,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGZYIOXRGOANX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C(=C1)C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Large-scale synthesis often requires the use of efficient catalysts and controlled reaction conditions to minimize by-products and maximize the desired product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups to their reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

Anticancer Potential

Research indicates that (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine exhibits notable anticancer properties. It has been studied for its efficacy against specific cancer cell lines. Structure-activity relationship studies suggest that variations in the imidazo-pyridine core can significantly influence its biological activity against different targets.

Table 1: Biological Activities of this compound

Activity TypeDescription
AnticancerEffective against various cancer cell lines
AntioxidantMitigates oxidative stress-related damage
Interaction StudiesBinds to proteins and nucleic acids

Therapeutic Applications

The potential therapeutic applications of this compound extend beyond oncology. Its ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK12 and CDK13, positions it as a candidate for treating various disorders associated with these kinases. These include:

  • Cancer : Targeting proliferative disorders.
  • Viral Infections : Including HIV.
  • Neurodegenerative Disorders : Such as Alzheimer's disease and Parkinson's disease.
  • Cardiovascular Disorders : Including atherosclerosis.

The compound's selective action against CDKs suggests it could be developed into a therapeutic agent for multiple conditions where CDK dysregulation is implicated .

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

  • Antitumor Activity Study : A study demonstrated that this compound effectively inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells.
  • Oxidative Stress Mitigation : Research indicated that the compound reduced markers of oxidative stress in cellular models exposed to harmful agents, suggesting potential use in protective therapies.
  • CDK Inhibition Study : In vitro assays showed that this compound selectively inhibited CDK12/13 activity without affecting other kinases significantly.

Mechanism of Action

The mechanism of action of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target involved. For example, in antimicrobial research, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions logP TPSA (Ų) Key Features
This compound C₁₀H₁₃N₃ 175.23* 5,7-dimethyl ~2.8** ~40 Two methyl groups; primary amine
1-(7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine C₉H₁₁N₃ 161.21 7-methyl ~2.3 ~40 Single methyl group
(8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine C₉H₁₁N₃ 161.21 8-methyl ~2.3 ~40 Methyl at 8-position
Imidazo[1,2-a]pyrimidin-2-ylmethanamine C₇H₉N₅ 175.18 None ~1.9 ~60 Pyrimidine core; higher N-content

Calculated based on formula; *Estimated from parent compound’s logP .

Key Observations:

Methyl Substitution Effects: The 5,7-dimethyl derivative exhibits higher hydrophobicity (logP ~2.8) compared to mono-methyl analogs (logP ~2.3) due to increased alkylation .

Heterocycle Modifications: Replacing the pyridine ring with pyrimidine (e.g., Imidazo[1,2-a]pyrimidin-2-ylmethanamine) increases nitrogen content and polar surface area (TPSA ~60 Ų vs.

Synthetic Accessibility: Mono-methyl derivatives (e.g., 7- or 8-methyl) are commonly synthesized via reductive amination or thiourea coupling, as seen in the preparation of 1-((5-methylimidazo[1,2-a]pyridin-2-yl)methyl)-3-(pyridin-3-ylmethyl)thiourea (96% yield using triethylamine in DCM) .

Functional Group Modifications

  • Thiourea Derivatives : Compound 1A (1-((5-methylimidazo[1,2-a]pyridin-2-yl)methyl)-3-(pyridin-3-ylmethyl)thiourea) introduces a thiourea group, enhancing hydrogen-bonding capacity (HRMS [M+H]+: 312.128) and enabling interactions with biological targets like kinases or GPCRs .
  • Dihydrochloride Salts : Analogs such as (8-methylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride (CAS 518064-47-6) are stabilized as salts, improving solubility for pharmaceutical applications .

Commercial and Regulatory Considerations

  • Tariff Codes: The EU HS code for imidazo[1,2-a]pyridine derivatives is 29339980, attracting a 6.5% general tariff, which applies to both mono- and di-methyl variants .
  • Supplier Availability : Key suppliers (e.g., LabBot) list dihydrochloride salts and free bases of methyl-substituted analogs, reflecting their utility in medicinal chemistry .

Biological Activity

(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique imidazo-pyridine structure with dimethyl substitutions at the 5 and 7 positions and an amine group attached to a methylene bridge. The dihydrochloride form enhances its solubility and stability in aqueous environments, making it suitable for various biological applications.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits potent antimicrobial properties. It has been evaluated against various pathogens, including Mycobacterium tuberculosis (M. tuberculosis) and Mycobacterium bovis.

  • Minimum Inhibitory Concentrations (MICs) : Research demonstrated MICs ranging from 0.03 to 5 µM against different strains of M. tuberculosis, highlighting its potential as a lead compound for tuberculosis treatment .

Anticancer Properties

The compound has shown promise in targeting specific cancer cell lines. Structure-activity relationship (SAR) studies suggest that modifications in the imidazo-pyridine core can significantly influence its anticancer efficacy.

  • Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation or induce apoptosis through interaction with specific molecular targets .

Antioxidant Activity

Initial investigations suggest that this compound may possess antioxidant properties. These properties are crucial for mitigating oxidative stress-related cellular damage, which is implicated in various diseases .

The biological activity of this compound is largely attributed to its ability to interact with specific proteins and enzymes:

  • Binding Interactions : Studies utilizing techniques like surface plasmon resonance (SPR) have shown that the compound can bind effectively to target proteins, modulating their activity and leading to desired biological effects .
  • Cellular Pathways : The compound's effects may involve the modulation of signaling pathways associated with cell survival and proliferation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
2-Methylimidazo[4,5-b]pyridineMethyl group at position 2Carcinogenic properties
4-AminoquinolineAmino group at position 4Antimalarial activity
6-MethylpyridazineMethyl group at position 6Antibacterial properties
3-Amino-1H-pyrazoleAmino group at position 3Antitumor activity

This table illustrates how this compound stands out due to its specific substitution pattern and dual amine functionality.

Case Studies and Research Findings

Numerous studies have explored the biological activities of this compound:

  • Antitubercular Activity : A high-throughput screening campaign identified several imidazo[1,2-a]pyridine derivatives as potent inhibitors against M. tuberculosis. The lead compounds demonstrated significant bactericidal activity and were effective against drug-resistant strains .
  • Anticancer Studies : Research focusing on various cancer cell lines revealed that modifications to the imidazo-pyridine core could enhance anticancer efficacy. For instance, certain derivatives displayed enhanced potency against specific cancer types compared to the parent compound .
  • Oxidative Stress Mitigation : Investigations into the antioxidant capabilities of this compound revealed its potential role in protecting cells from oxidative damage, further supporting its therapeutic potential .

Q & A

Basic: What are the optimal synthetic routes for (5,7-dimethylimidazo[1,2-a]pyridin-2-yl)methanamine, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves multicomponent reactions (MCRs) or stepwise modifications of preformed heterocyclic cores. Key steps include:

  • Core Formation: Use 2-aminopyridine derivatives, arylglyoxals, and Meldrum’s acid to construct the imidazo[1,2-a]pyridine scaffold via cyclization .
  • Functionalization: Introduce the methanamine group through nucleophilic substitution or reductive amination, ensuring controlled pH and temperature to minimize side reactions .
  • Optimization: Solvents like ethanol or DMF, along with catalysts (e.g., acetic acid or transition metals), significantly impact reaction efficiency. For example, ethanol enhances regioselectivity, while DMF accelerates cyclization .
    Critical Factors: Purity (>95%) is achieved via HPLC purification, and yields (60–85%) depend on reagent stoichiometry and reaction time .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and methyl group integration. For example, the 5,7-dimethyl protons appear as singlets in 1H^1H-NMR, while the methanamine group shows a triplet near δ 3.2 ppm .
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity. Retention times should match standards with >95% peak area .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 206.1290 for C11_{11}H15_{15}N3_{3}) .

Basic: What initial biological screening approaches are suitable for evaluating the pharmacological potential of this compound?

Methodological Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Screen against kinases or GPCRs using fluorescence polarization or radiometric assays. For example, imidazo[1,2-a]pyridines show affinity for adenosine receptors .
    • Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC50_{50} values. Compare with structurally similar compounds like 2-methylimidazo[1,2-a]pyridine derivatives .
  • Dose-Response Studies: Establish EC50_{50} values for bioactive derivatives, ensuring triplicate measurements to account for variability .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve the compound’s therapeutic profile?

Methodological Answer:

  • Core Modifications: Introduce substituents at the 5- and 7-positions (e.g., halogens, alkyl groups) to modulate lipophilicity and target binding. For example, methyl groups enhance metabolic stability, while fluorine improves bioavailability .
  • Methanamine Functionalization: Replace the primary amine with secondary/tertiary amines or acyl groups to alter pharmacokinetics. Schiff base formation (e.g., with aryl aldehydes) can enhance receptor selectivity .
  • Biological Validation: Compare analogs in enzyme inhibition assays and molecular docking simulations to identify critical interactions (e.g., hydrogen bonding with catalytic residues) .

Advanced: How can researchers resolve contradictions in reported reaction yields or by-product formation during synthesis?

Methodological Answer:

  • By-Product Analysis: Use LC-MS to identify side products (e.g., dimerization or oxidation derivatives). For instance, overoxidation of the methanamine group may yield imine by-products, which can be mitigated using inert atmospheres .
  • Reaction Monitoring: Employ in situ FTIR or 1H^1H-NMR to track intermediate formation. Adjusting reaction time (e.g., reducing from 24h to 12h) can prevent decomposition .
  • Catalyst Screening: Test alternative catalysts (e.g., Pd/C vs. Raney Ni) for reductive steps. Pd/C often provides higher selectivity for amine reduction .

Advanced: What mechanistic insights exist regarding the compound’s interactions with biological targets, such as enzymes or receptors?

Methodological Answer:

  • Enzyme Binding: Molecular dynamics simulations reveal that the imidazo[1,2-a]pyridine core occupies hydrophobic pockets in kinase ATP-binding sites, while the methanamine group forms salt bridges with conserved aspartate residues .
  • Receptor Modulation: For GPCR targets (e.g., serotonin receptors), the compound’s planar structure facilitates π-π stacking with aromatic residues (e.g., Phe341 in 5-HT2A_{2A}), as shown in mutagenesis studies .
  • Metabolic Pathways: Cytochrome P450 assays (e.g., CYP3A4) identify N-demethylation as a primary metabolic route, guiding prodrug design to enhance half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.